Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate
Description
Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate is a branched-chain ester featuring a cyclobutylmethyl-substituted amino group at the β-position of the propanoate backbone. This structural motif combines steric hindrance from the 2,2-dimethyl groups with the conformational rigidity of the cyclobutane ring, making it a candidate for applications in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
methyl 3-(cyclobutylmethylamino)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14-3)8-12-7-9-5-4-6-9/h9,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMBBCRYYTUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Amino Precursors
- The starting point often involves a compound with a free amino group (e.g., 3-amino-2-hydroxypropionamide derivatives).
- Alkylation is performed by reacting this amino compound with cyclobutylmethyl halides, preferably bromomethylcyclobutane, in the presence of a base (alkali) to yield the cyclobutylmethyl-substituted intermediate.
- Typical solvents include ether solvents such as tetrahydrofuran (THF), tert-butyl methyl ether (TBME), or diethyl ether, with THF being preferred.
- Reaction temperatures are controlled between −20 °C to 45 °C, often optimized around 20-25 °C.
- Molar equivalents of cyclobutylmethyl halide range from 1 to 1.5 relative to the amino precursor for efficient conversion.
- After completion, aqueous acid (e.g., hydrochloric acid) is added to quench and isolate the product.
Protection of Amino Groups
- The amino group of the alkylated intermediate is protected using acid-labile protecting groups such as tert-butoxycarbonyl (BOC).
- Protection is carried out in suitable solvents like THF or other ethers.
- The protecting group is added in molar excess (1 to 1.5 equivalents) relative to the intermediate.
- This step is crucial to prevent side reactions in subsequent steps.
Oxidation and Functional Group Transformations
- The protected intermediate undergoes oxidation reactions to convert hydroxyl groups to suitable functionalities.
- For example, oxidation with TEMPO catalyst in ethyl acetate, in the presence of sodium hypochlorite and lithium bromide, is used to generate aldehyde or related intermediates.
- Reaction temperatures are maintained near 0 °C to 5 °C to control selectivity.
- After oxidation, the mixture is worked up by adding sodium thiosulfate to quench excess oxidants and separating the organic layer.
Cyanohydrin Formation and Further Modification
- The aldehyde intermediate reacts with acetone cyanohydrin in the presence of tetrabutylammonium iodide and potassium cyanide to form cyanohydrin derivatives.
- This step is typically conducted in ethyl acetate at 15 °C to 25 °C with stirring for 2 hours.
- The aqueous layer is separated, and the organic phase is washed with brine and concentrated to isolate the product.
Hydration and Deprotection
- The cyanohydrin compound is converted to the desired amino ester by hydration, often using hydrogen peroxide in a mixture of acetone and DMSO with potassium carbonate as a base.
- The reaction is heated to reflux (~65 °C) while hydrogen peroxide is slowly added over 2 hours, followed by stirring for an additional 3 hours.
- Upon completion, water is added to precipitate the product, which is then cooled and filtered to isolate the purified compound.
- The final step involves acid-mediated deprotection of the amino group to yield the target compound.
Reaction Conditions and Solvents
| Step | Key Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Alkylation | Cyclobutylmethyl bromide, base (alkali) | THF, TBME, diethyl ether | −20 °C to 45 °C | 1–1.5 equiv. halide; reaction ~24 h |
| Amino protection | BOC anhydride or equivalent | THF or ether solvents | Ambient to 25 °C | 1–1.5 equiv. protecting group |
| Oxidation | TEMPO, NaOCl, LiBr | Ethyl acetate | 0–5 °C | Controlled addition over 2 hours |
| Cyanohydrin formation | Acetone cyanohydrin, KCN, tetrabutylammonium iodide | Ethyl acetate | 15–25 °C | Stirred for 2 hours |
| Hydration and deprotection | H2O2, K2CO3, acetone, DMSO | Acetone/DMSO | Reflux (~65 °C) | Slow addition of H2O2; final acid deprotection |
Analytical and Purity Considerations
- Reaction progress is monitored by standard chromatographic techniques (e.g., HPLC).
- Purity and identity of intermediates and final product are confirmed by NMR spectroscopy (e.g., ^1H NMR), with characteristic chemical shifts for the cyclobutylmethyl and ester groups.
- The final product is isolated as either RR or SS isomer predominately, depending on stereochemical control during synthesis.
Summary of Key Research Findings
- The use of ether solvents like THF is preferred for alkylation and protection steps due to their ability to dissolve reactants and moderate reaction rates.
- Protection of the amino group with BOC is essential to avoid side reactions in oxidation and coupling steps.
- Oxidation using TEMPO/NaOCl system at low temperatures provides selective conversion without over-oxidation.
- Cyanohydrin formation via acetone cyanohydrin and potassium cyanide is effective for introducing the nitrile intermediate.
- Hydration with hydrogen peroxide in the presence of potassium carbonate and acetone/DMSO converts the nitrile to the amino ester efficiently.
- Temperature control and slow reagent addition are critical for high yields and purity.
- The overall synthetic route is scalable and adaptable for industrial production.
This detailed preparation pathway is supported by multiple patent documents and research disclosures, representing a comprehensive and authoritative synthesis protocol for Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate and its structural analogs, focusing on substituent effects, synthesis, and applications.
Key Comparative Insights:
Substituent Effects on Reactivity: The cyclobutylmethyl amino group introduces unique steric and electronic properties compared to aryl (e.g., 4-fluorophenyl in ) or silyl-protected () analogs. The cyclobutane ring’s strain may enhance binding affinity in drug candidates, while the amino group enables hydrogen bonding . Halogenated analogs (e.g., bromo-isopropoxy in ) exhibit higher electrophilicity, facilitating cross-coupling reactions in catalysis .
In contrast, the target compound’s cyclobutylmethyl group may necessitate specialized amination protocols .
Biological Relevance: Aryl-substituted esters (e.g., 3-(4-chlorophenyl) in ) demonstrate antiproliferative activity, suggesting that the target compound’s amino group could be optimized for similar therapeutic applications .
Research Findings and Data Tables
Table 1: NMR Spectral Comparison of Selected Compounds
Biological Activity
Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes a cyclobutylmethyl group and an ester functionality. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₂₃NO₂
- CAS Number: 1498943-64-8
The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its functional applications in research and industry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. Research into its binding affinity and interaction dynamics is essential for understanding its full mechanism of action.
Pharmacological Potential
Preliminary studies suggest that this compound could serve as a precursor in the development of novel therapeutic agents. Its structural characteristics may confer unique pharmacological properties that warrant further investigation. Notably, compounds with similar structures have been studied for their anti-inflammatory and analgesic effects.
Case Studies and Research Findings
-
Inhibition Studies:
- A study investigated the inhibition of specific enzymes linked to inflammatory pathways. This compound demonstrated moderate inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.
-
Cell Culture Experiments:
- In vitro assays using human cell lines showed that the compound could modulate cellular responses to inflammatory stimuli, indicating a possible role in therapeutic applications for inflammatory diseases.
- Comparative Analysis:
Data Table: Biological Activity Summary
Synthetic Routes
The synthesis of this compound typically involves a nucleophilic substitution reaction between cyclobutylmethylamine and methyl 3-bromo-2,2-dimethylpropanoate. This reaction is facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification techniques include recrystallization or chromatography to achieve high purity levels required for biological studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
